molecular formula C12H13N3OS B2404824 6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one CAS No. 887202-10-0

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Cat. No.: B2404824
CAS No.: 887202-10-0
M. Wt: 247.32
InChI Key: GVZSLCNAWSLCMX-UHFFFAOYSA-N
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Description

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a sulfanylidenepyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone compound. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidinones, and various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-(3,4-dimethylphenyl)-2-thioxopyrimidin-4-one
  • 6-Amino-1-(3,4-dimethylphenyl)-2-oxopyrimidin-4-one
  • 6-Amino-1-(3,4-dimethylphenyl)-2-hydroxypyrimidin-4-one

Uniqueness

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to the presence of the sulfanylidenepyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZSLCNAWSLCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=O)NC2=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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